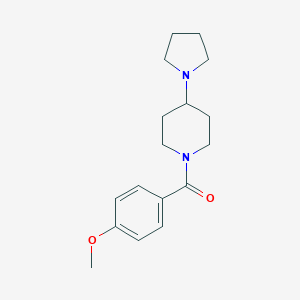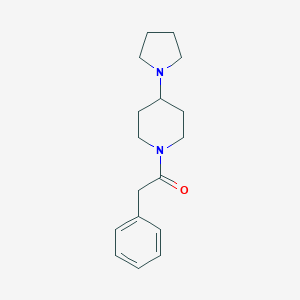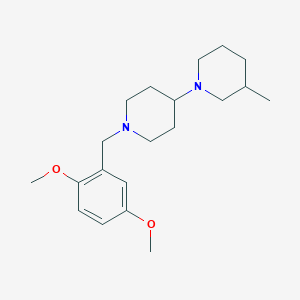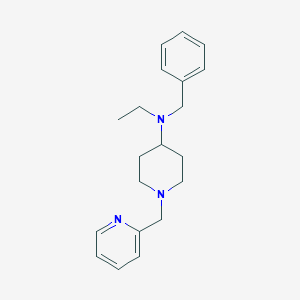![molecular formula C24H32FN3O2 B247053 1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine, also known as DFPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. These receptors are known to play a key role in the regulation of mood, anxiety, and psychosis. This compound may also modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to decrease levels of corticosterone, a stress hormone, in rats.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use. This compound has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are a number of future directions for research on 1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine. One area of interest is its potential use in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in rats, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential use in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further research could explore its potential as a treatment for these disorders in humans. Finally, researchers could explore the potential of this compound as a tool for studying the role of the 5-HT1A and D2 receptors in the regulation of mood, anxiety, and psychosis.
Méthodes De Synthèse
1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with piperidine. The resulting intermediate is then reacted with 2-fluorophenylpiperazine to yield this compound. The purity and yield of the final product can be improved through various purification techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Propriétés
Formule moléculaire |
C24H32FN3O2 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C24H32FN3O2/c1-29-21-8-7-19(24(17-21)30-2)18-26-11-9-20(10-12-26)27-13-15-28(16-14-27)23-6-4-3-5-22(23)25/h3-8,17,20H,9-16,18H2,1-2H3 |
Clé InChI |
IWTFDKQZJRIGIC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F)OC |
SMILES canonique |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)


![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)



